molecular formula C21H20N6O B2949632 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2379983-75-0

3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2949632
CAS RN: 2379983-75-0
M. Wt: 372.432
InChI Key: SZCPXWOBYQWGPF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and a pyrazine ring . It’s part of a class of compounds that are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of various substituted aromatic/heterocyclic acid chlorides . The target products are usually obtained with good yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving this compound likely depend on its functional groups. For example, the presence of the pyrimidine ring might make it susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of atoms it contains. For example, it’s likely to be a solid at room temperature, and its solubility in different solvents would depend on its functional groups .

Mechanism of Action

The mechanism of action of 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. It may also interact with specific receptors in the brain and modulate neurotransmitter release, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been shown to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. It has also been shown to have fluorescent properties, which could be useful for imaging studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it challenging to develop as a drug candidate.

Future Directions

There are several future directions for research on 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile. One area of research could focus on elucidating the compound's mechanism of action and identifying specific targets for its use as a drug candidate. Another area of research could explore the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could investigate the potential of this compound for the treatment of neurological disorders and its effects on cognitive function.

Synthesis Methods

The synthesis method of 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile involves the reaction of 4-(6-phenylpyrimidin-4-yl)oxybenzaldehyde with piperidine and 2-chloropyrazine in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then reduced to give the final product.

Scientific Research Applications

3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile has potential applications in various fields of scientific research. It has been studied for its use as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been investigated for its use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c22-13-19-21(24-9-8-23-19)27-10-6-16(7-11-27)14-28-20-12-18(25-15-26-20)17-4-2-1-3-5-17/h1-5,8-9,12,15-16H,6-7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPXWOBYQWGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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